3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a hydrazinyl group, a chlorophenyl group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Benzothiazole Derivative: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Hydrazinyl Group Introduction: The hydrazinyl group is introduced through a reaction with hydrazine derivatives.
Formation of Pyrrolidine-2,5-dione: This moiety is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final compound is obtained by coupling the benzothiazole derivative with the pyrrolidine-2,5-dione intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the hydrazinyl group or other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with a similar benzothiazole ring.
2-(1,3-Benzothiazol-2-yl)hydrazine: A related compound with a hydrazinyl group.
3-Chlorophenylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine-2,5-dione moiety.
Uniqueness
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN4O2S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H13ClN4O2S/c18-10-4-3-5-11(8-10)22-15(23)9-13(16(22)24)20-21-17-19-12-6-1-2-7-14(12)25-17/h1-8,13,20H,9H2,(H,19,21) |
InChI Key |
VPIARHPCDAUEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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